molecular formula C11H5Cl2N3 B15244484 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile

5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile

Cat. No.: B15244484
M. Wt: 250.08 g/mol
InChI Key: DZLUZVJMQVFQSK-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with guanidine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H5Cl2N3

Molecular Weight

250.08 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C11H5Cl2N3/c12-8-1-2-9(10(13)3-8)7-5-15-11(4-14)16-6-7/h1-3,5-6H

InChI Key

DZLUZVJMQVFQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)C#N

Origin of Product

United States

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